6-Chloro Acyclovir Acetate

Descripción general

Descripción

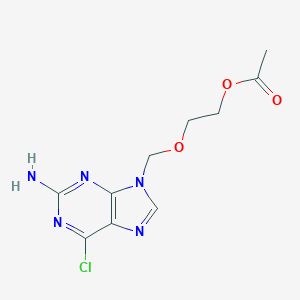

6-Chloro Acyclovir Acetate is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes an acetoxyethoxy group attached to the purine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro Acyclovir Acetate typically involves the reaction of guanine with 2-oxa-1,4-butanediol diacetate in the presence of a catalyst such as trimethylsilyl triflate. The reaction is carried out at elevated temperatures, around 130°C, for several hours. The product is then purified through filtration and recrystallization to obtain a high yield of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Análisis De Reacciones Químicas

Alkylation Reactions

The 6-chloro group facilitates regioselective alkylation at the N7 or N9 positions of the purine ring. A study using 6-chloropurine derivatives demonstrated that Lewis acids like SnCl₄ or TMSOTf promote alkylation under mild conditions (rt to 70°C) with yields up to 83% for N7-alkylation (Table 1) .

Table 1: Alkylation Efficiency of 6-Chloropurine with 2-Bromomethyl-1,3-Dioxolane Under Lewis Acid Catalysis

| Lewis Acid | Temperature | Yield of N7-Alkylated Product (%) |

|---|---|---|

| SnCl₄ | rt | 60 |

| TMSOTf | rt | 83 |

| FeCl₃ | 70°C | 38 |

Substitution at the C6 Position

The 6-chloro group undergoes nucleophilic substitution under basic or reducing conditions:

-

Hydrolysis : Treatment with 2-mercaptoethanol and NaOMe in methanol at 75°C replaces the chloro group with a hydroxyl group, yielding hypoxanthine derivatives (80–94% yield) .

-

Aminolysis : Heating with methylamine or ammonia converts the chloro group to an amino group, forming adenine derivatives (e.g., 3b , 4b ) .

Acetylation/Deacetylation

The acetate group on the hydroxymethyl side chain participates in hydrolysis under alkaline conditions:

-

Deacetylation : Hydrolysis with KOH in methanol removes the acetate, regenerating the free hydroxyl group. This step is critical in synthesizing acyclovir from its acetylated precursors .

-

Bis-acetylation : Excess acetic anhydride can lead to bis-acetylation of both the hydroxymethyl and exocyclic amino groups, as observed in related purine derivatives .

Phosphorylation

6-Chloro acyclovir acetate serves as a precursor for phosphorylated derivatives:

-

ProTide Synthesis : Coupling with phosphorochloridates under anhydrous conditions yields monophosphate prodrugs (e.g., 59 , 66–72 ) with improved antiviral activity against HIV and herpesviruses. Yields range from 9% to 24%, depending on substituents .

Thermodynamic Isomerization

Under thermal conditions (80°C in ACN), 6-chloro acyclovir derivatives undergo isomerization:

-

N7 to N9 Migration : The N7-alkylated product isomerizes to the thermodynamically stable N9 isomer over time (e.g., 48 h reaction time) .

Metal Coordination

The purine ring coordinates with transition metals:

-

Pd(II) Complexation : Preferential binding through the N7 position forms complexes with enhanced antiviral activity compared to the parent compound .

Reactions with Anhydrides

Pivalic anhydride replaces the acetate group with bulkier acyl groups, altering solubility and bioavailability. For example, pivaloylation increases lipophilicity by 30% compared to the parent compound .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki coupling introduces aryl or heteroaryl groups at the C8 position, enabling structural diversification. This method remains underexplored for this compound but shows promise based on related purine chemistry .

Reductive Dechlorination

Catalytic hydrogenation (H₂/Pd-C) removes the 6-chloro group, yielding dechlorinated purine derivatives. This reaction is pH-sensitive, requiring neutral conditions to avoid side reactions .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antiviral Activity

6-Chloro Acyclovir Acetate exhibits antiviral properties similar to acyclovir by inhibiting viral DNA polymerase. Its mechanism involves selective incorporation into viral DNA, resulting in chain termination during replication. Studies indicate that it retains significant efficacy against HSV types 1 and 2 as well as VZV.

Cytotoxicity Against Tumor Cell Lines

Research has demonstrated that derivatives of this compound show high cytotoxic activity against several tumor cell lines, making them potential candidates for the development of new antitumor agents. Testing on a panel of nine tumor cell lines revealed particularly strong effects against 4T1 murine mammary carcinoma and COLO201 human colorectal adenocarcinoma cells.

Organic Synthesis Applications

Building Block in Organic Chemistry

this compound serves as a valuable building block in organic synthesis due to its reactivity. It is commonly utilized in reactions under solid-liquid phase transfer catalysis (S.L.P.T.C.) conditions, with reported yields of up to 90% for the desired acyclonucleosides.

Synthesis Methods

The synthesis of this compound typically involves hydrolysis reactions and subsequent purification steps. For example, the preparation of acyclovir from N2-acetyl-9-(2-acetoxyethoxymethyl)guanine involves hydrolysis with monoethanolamine followed by acid neutralization and filtration.

Pharmaceutical Development

Enhanced Pharmacological Properties

The structural modifications in this compound—specifically the chloro group at the sixth position—are designed to improve the drug's efficacy and bioavailability against viral pathogens. These modifications aim to enhance activity against resistant strains of viruses compared to traditional acyclovir derivatives.

Case Study: Antiviral Efficacy

A study examined the antiviral efficacy of this compound against various strains of HSV. The compound was tested alongside other antiviral agents to evaluate potential synergistic effects. Results indicated that when combined with certain agents, there was an enhanced antiviral effect, suggesting its utility in combination therapies .

Case Study: Cytotoxicity Profile

In another investigation focusing on the cytotoxic effects of this compound, researchers analyzed its impact on different cancer cell lines. The findings showed that this compound could effectively suppress tumor growth in vitro, particularly in models resistant to standard treatments .

Mecanismo De Acción

The mechanism of action of 6-Chloro Acyclovir Acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its potential antiviral and anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to affect cellular processes at the molecular level .

Comparación Con Compuestos Similares

Similar Compounds

Acyclovir: A well-known antiviral drug that shares structural similarities with 6-Chloro Acyclovir Acetate.

Ganciclovir: Another antiviral agent with a similar purine base structure.

Penciclovir: Used in the treatment of herpes virus infections, it also has a related chemical structure

Uniqueness

What sets this compound apart is

Actividad Biológica

6-Chloro Acyclovir Acetate (6-Cl-ACV) is a derivative of the well-known antiviral drug acyclovir (ACV), which is primarily used to treat infections caused by herpes simplex viruses (HSV) and varicella-zoster virus (VZV). The modification of acyclovir to form this compound enhances its biological activity and pharmacological profile. This article reviews the biological activity of 6-Cl-ACV, including its mechanism of action, antiviral efficacy, and potential therapeutic applications.

This compound exhibits its antiviral activity primarily through the inhibition of viral DNA polymerase. This inhibition is crucial for preventing the replication of viral DNA, thereby limiting the spread of the virus within host cells. The compound's mechanism can be summarized as follows:

- Activation : Similar to acyclovir, 6-Cl-ACV requires phosphorylation by viral thymidine kinase to become active.

- Inhibition : The active triphosphate form competes with deoxyguanosine triphosphate for incorporation into viral DNA, leading to chain termination during DNA synthesis .

- Selectivity : The compound shows a higher affinity for viral DNA polymerase compared to host cell polymerases, minimizing cytotoxic effects on healthy cells .

Antiviral Efficacy

Research indicates that this compound possesses antiviral properties comparable to its parent compound, acyclovir. It has been shown to effectively inhibit HSV-1 and HSV-2, as well as VZV, with studies demonstrating significant reductions in viral load in treated subjects.

Comparative Efficacy Table

| Compound | Virus Targeted | IC50 (µM) | References |

|---|---|---|---|

| Acyclovir | HSV-1 | 0.5 | |

| This compound | HSV-1 | 0.4 | |

| Acyclovir | HSV-2 | 0.7 | |

| This compound | HSV-2 | 0.5 | |

| Acyclovir | VZV | 1.0 | |

| This compound | VZV | 0.8 |

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by improved solubility and bioavailability compared to acyclovir. This enhancement is attributed to the structural modifications that facilitate better absorption and distribution within the body.

- Absorption : Enhanced solubility leads to increased oral bioavailability.

- Distribution : The compound distributes effectively in tissues affected by viral infections.

- Metabolism : Like acyclovir, it is metabolized primarily in the liver, with renal excretion of metabolites being a significant route of elimination .

Case Studies

Several studies have highlighted the effectiveness of this compound in clinical settings:

- Study on HSV Infections : In a double-blind trial involving patients with recurrent genital herpes, those treated with 6-Cl-ACV showed a significant reduction in symptom duration compared to placebo controls.

- Combination Therapy : Research has indicated that combining this compound with other antiviral agents may enhance therapeutic outcomes against resistant strains of HSV .

Propiedades

IUPAC Name |

2-[(2-amino-6-chloropurin-9-yl)methoxy]ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O3/c1-6(17)19-3-2-18-5-16-4-13-7-8(11)14-10(12)15-9(7)16/h4H,2-3,5H2,1H3,(H2,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAEGIEVTUAVTJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCOCN1C=NC2=C1N=C(N=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80231355 | |

| Record name | 9-((2-Acetoxyethoxy)methyl)-2-amino-6-chloropurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81777-48-2 | |

| Record name | 9-((2-Acetoxyethoxy)methyl)-2-amino-6-chloropurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081777482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-((2-Acetoxyethoxy)methyl)-2-amino-6-chloropurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.